2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid

Physicochemical profiling Drug-likeness optimization ADME prediction

Researchers require validated intermediates for SAR studies, yet regioisomer variations and purity inconsistencies derail MMP (matched molecular pair) campaigns. This 2-ethyl-substituted scaffold solves the problem: • **Kinase scaffold**: Imidazo[2,1-b][1,3,4]thiadiazole core with free 6-COOH for amide coupling; documented class-level relevance to ALK5, PIM, PI3K. • **Controlled MMP tool**: Differentiated LogP (1.05 vs. 0.80 for 2-methyl) while preserving TPSA and H-bond counts - ideal for lipophilicity-driven binding deconvolution. • **98% purity** supports SPR/ITC and direct amide library synthesis without ester hydrolysis; available with batch consistency.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 96356-08-0
Cat. No. B3175999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid
CAS96356-08-0
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESCCC1=NN2C=C(N=C2S1)C(=O)O
InChIInChI=1S/C7H7N3O2S/c1-2-5-9-10-3-4(6(11)12)8-7(10)13-5/h3H,2H2,1H3,(H,11,12)
InChIKeyJEXSADKEJFQTLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid: Scaffold Profile for Kinase Inhibitor Programs


2-Ethylimidazo(2,1-B)(1,3,4)thiadiazole-6-carboxylic acid (CAS 96356-08-0, MFCD20655398) is a heterocyclic building block featuring a fused imidazo[2,1-b][1,3,4]thiadiazole bicyclic core with an ethyl substituent at the 2-position and a free carboxylic acid handle at the 6-position (C₇H₇N₃O₂S, MW 197.21 g/mol) . This scaffold belongs to a class of sulfur/nitrogen-containing fused heterocycles that have been extensively patented as inhibitors of protein and lipid kinases, including TGF-β type I receptor kinase (ALK5), PIM family kinases, and PI3K, and are under active investigation for oncology and inflammatory disease applications [1][2]. The 2-ethyl-6-carboxylic acid substitution pattern makes this specific congener a versatile late-stage intermediate for amide coupling and parallel library synthesis, distinguishing it from ester-protected or unsubstituted analogs .

Scaffold Profile Class-level kinase inhibitor pharmacophore (ALK5, PIM, PI3K) Patent-supported scaffold; class-level inference
Derivatization Handle Free carboxylic acid at 6-position for direct amide coupling Eliminates ester hydrolysis step in library synthesis
Substitution Pattern 2-Ethyl group modulates lipophilicity and conformational flexibility Differentiates from 2-H and 2-methyl analogs

Why 2-Ethyl Substitution Cannot Be Replaced in Lead Optimization


Although the imidazo[2,1-b][1,3,4]thiadiazole core is shared across multiple commercially available building blocks, the 2-position substituent is a critical determinant of both physicochemical parameters and kinase selectivity profiles. Replacing the 2-ethyl group with hydrogen (CAS 933760-01-1) or methyl (CAS 96356-06-8) reduces calculated LogP by 0.56 and 0.25 log units respectively, altering membrane permeability and non-specific protein binding . Further, the position of the carboxylic acid is structurally determinative: the regioisomer 2,6-dimethyl-imidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid (CAS 96356-16-0) places the carboxyl handle at position 5 rather than 6, which pivots the vector of derivatization and is predicted to alter the geometry of key hinge-region hydrogen bonds with kinase active sites based on class-level docking studies [1][2]. Direct interchanging of these analogs without experimental verification thus risks loss of target engagement, altered ADME properties, and irreproducible structure-activity relationships.

2-Position Substituent Mismatch
Replacing 2-ethyl with hydrogen or methyl alters LogP and non-specific binding profiles; reported permeability differences may not transfer to final conjugates.
Regioisomeric Carboxyl Vector Shift
2,6-Dimethyl-5-carboxylic acid regioisomer pivots the derivatization direction, likely changing hinge-region hydrogen bonding geometry based on class-level docking models.
ADME Profile Divergence
Structurally analogous scaffolds may show different target engagement and pharmacokinetic behavior; direct substitution without re-optimization risks SAR irreproducibility.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage of the 2-Ethyl Substituent

The target compound bearing a 2-ethyl group exhibits a computed octanol-water partition coefficient (LogP) of 1.0514, compared to 0.79742 for the 2-methyl analog (CAS 96356-06-8) and 0.489 for the unsubstituted parent (CAS 933760-01-1), representing increases of +0.25 and +0.56 log units respectively . This translates to approximately 1.8-fold and 3.6-fold higher predicted lipophilicity relative to the methyl and unsubstituted congeners, which is expected to influence passive membrane permeability, plasma protein binding, and the volume of distribution of derived amide conjugates . All three compounds share identical topological polar surface area (TPSA = 67.49 Ų) and hydrogen-bond donor/acceptor counts (1 donor, 5 acceptors), isolating the LogP shift as the principal physicochemical differentiator.

Computed LogP
Reported (vendor data)
1.0514 vs 0.797 (2-methyl); +0.56 log units vs unsubstituted
Reported lipophilicity differentiation supports scaffold selection for SAR campaigns exploring 2-position tolerance.
Computed XLogP3 values; experimental confirmation recommended.
Physicochemical profiling Drug-likeness optimization ADME prediction

Enhanced Conformational Flexibility vs. Methyl and Hydrogen Analogs

The target compound possesses 2 rotatable bonds (ethyl side-chain rotation plus carboxylic acid torsion), whereas both the 2-methyl analog (CAS 96356-06-8) and the unsubstituted parent (CAS 933760-01-1) possess only 1 rotatable bond (carboxylic acid torsion only) . The additional rotatable bond conferred by the ethyl group increases the conformational degrees of freedom, which can impact both the entropic penalty upon target binding and the ability of derived amide conjugates to sample conformations that optimize interactions with flexible kinase hinge regions or allosteric pockets [1]. This difference is structural rather than merely computational—it reflects a tangible increase in molecular flexibility that cannot be replicated by the constrained methyl or hydrogen substituents.

Rotatable Bonds
Cross-study comparable
2 (ethyl) vs 1 (methyl/H); +1 rotatable bond
Additional flexibility may influence entropic penalty and docking pose sampling compared to constrained analogs.
Relevant for structure-based design; docking scores from methyl scaffold may not transfer.
Conformational analysis Entropy of binding Molecular flexibility

Direct Conjugation Capability Without Ester Hydrolysis

The target compound (CAS 96356-08-0) bears a free carboxylic acid at the 6-position, enabling direct amide coupling with primary or secondary amines using standard carbodiimide (EDC/DCC) or HATU-mediated protocols without requiring a deprotection step . In contrast, the closely related ethyl ester (ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, CAS 96356-07-9, MW 225.27) is a protected form that requires either acidic or basic hydrolysis (e.g., LiOH/THF/H₂O or HCl/dioxane) to liberate the carboxylic acid prior to conjugation, adding one synthetic step and introducing potential for epimerization or degradation of the bicyclic core . Both compounds are commercially available at 98% purity (Leyan), but the free acid eliminates a transformation that can reduce overall yield by 10–30% depending on substrate sensitivity [1]. This advantage is particularly meaningful in parallel synthesis workflows where minimizing step count directly translates to higher library throughput and reduced consumable costs.

Synthetic Steps
Cross-study comparable
1-step direct amide coupling vs 2-step ester route
Free acid form supports direct conjugation workflow, removing ester hydrolysis that can reduce yield.
Est. 10–30% overall yield impact avoided; advantageous for parallel library throughput.
Amide coupling Parallel library synthesis Synthetic efficiency

Purity Specification Advantage for Biological Screening

From a common supplier (Leyan), the target 2-ethyl compound (CAS 96356-08-0) is offered with a specified purity of 98%, while the 2-methyl analog (CAS 96356-06-8) is specified at 97% purity . This 1 percentage-point differential translates to a maximum total impurity burden of 2% versus 3%—a 33% relative reduction in potential contaminant load. In high-throughput biological screening, impurities at the 2–3% level can generate false-positive hits, particularly when trace metal catalysts (Pd, Cu) or dehalogenated byproducts from synthesis carry over and exert off-target pharmacological effects [1]. Although both grades are adequate for most synthetic applications, the higher purity specification of the 2-ethyl variant provides a measurable quality advantage for direct use in biophysical assays (SPR, ITC, DSF) and cellular screening where impurity-driven artifacts are a recognized source of irreproducibility.

Purity Specification
Lot attribute
98% (target) vs 97% (2-methyl analog)
1% higher purity reduces potential impurity burden, relevant for direct biophysical assay use.
Vendor-specified purity; verify with certificate of analysis for screening batches.
Purity specification Screening quality Procurement quality control

Scaffold Mapping to Privileged Kinase Inhibitor Chemical Space

The imidazo[2,1-b][1,3,4]thiadiazole core is a well-established privileged scaffold for ATP-competitive kinase inhibition, with independent patent families demonstrating potent activity against TGF-β type I receptor kinase (ALK5), PIM-1/2/3 kinases, and the PI3K family [1][2]. In a representative study, a series of 2,6-diaryl-imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, confirming that modifications at the 2- and 6-positions are pharmacophoric determinants for target engagement [3]. The 2-ethyl-6-carboxylic acid substitution pattern uniquely positions this compound as a key intermediate for generating focused libraries that probe the 6-position SAR while maintaining the 2-ethyl substituent—a motif that appears in exemplified compounds within the ALK5 inhibitor patent literature (e.g., 2-ethyl-6-aryl-imidazo[2,1-b][1,3,4]thiadiazole derivatives) [4]. Unlike the 5-carboxy regioisomer (CAS 96356-16-0), which redirects the derivatization vector and may disrupt hinge-region hydrogen bonding, the 6-carboxy substitution maintains the geometry required for interaction with the kinase hinge motif [2].

Kinase Pharmacophore Mapping
Class-level inference
Scaffold maps to ALK5, PIM, PI3K inhibitor chemotypes (patent SAR)
Supports class-level design rationale; direct IC₅₀ data for free acid form not available.
Qualitative pharmacophoric alignment; validate in target-specific assays.
Kinase inhibition Privileged scaffold Ligand-based design

Prioritized Application Scenarios


Parallel Amide Library Synthesis Targeting ALK5, PIM, or PI3K

Based on the class-level evidence mapping this scaffold to TGF-βRI (ALK5), PIM, and PI3K kinase inhibitor pharmacophores , and the direct amide coupling advantage conferred by the free carboxylic acid (eliminating ester hydrolysis) [1], this compound is optimally deployed as a core intermediate in 96-well parallel synthesis of 6-carboxamide libraries. The 2-ethyl substituent provides a calibrated increment in lipophilicity (+0.25 LogP vs. 2-methyl) that is useful for fine-tuning cLogP of final amide products within the drug-like range (cLogP 1–4) . Researchers should prepare diverse amide arrays using HATU/DIPEA in DMF with primary and secondary amine building blocks, followed by rapid LC-MS purity assessment prior to kinase panel screening.

Matched Molecular Pair Analysis with 2-Methyl and 2-H Scaffolds

The target compound serves as an essential matched molecular pair (MMP) partner relative to its 2-methyl (CAS 96356-06-8) and 2-H (CAS 933760-01-1) analogs. With identical TPSA (67.49 Ų), H-bond donor/acceptor counts (1/5), and core geometry but differentiated LogP (1.0514 vs. 0.797 vs. 0.489) and rotatable bond count (2 vs. 1 vs. 1) [1], this trio enables rigorous deconvolution of lipophilicity-driven vs. conformational-entropy-driven effects on target binding, cellular permeability, and metabolic stability. Procurement of all three analogs from a single vendor ensures batch-to-batch consistency for controlled MMP studies.

Agrochemical Lead Generation of Carboxamide Candidates

The imidazo[2,1-b][1,3,4]thiadiazole scaffold has established precedent in agrochemical discovery, with structural analogs demonstrating antifungal and herbicidal activities . The free carboxylic acid handle enables rapid diversification into carboxamide derivatives (a privileged motif in succinate dehydrogenase inhibitor (SDHI) fungicides), while the 2-ethyl group contributes a modest LogP boost (1.0514 vs. 0.489 for unsubstituted) that may enhance cuticular penetration in plant-targeted applications [1]. The 98% purity specification supports direct use in greenhouse efficacy trials without additional purification.

Chemical Probe Development for Biophysical Target Engagement

The 98% purity specification of the target compound (vs. 97% for the 2-methyl analog) makes it the preferred choice for direct use in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF) experiments, where trace impurities can generate spurious binding signals. The free carboxylic acid can be directly conjugated to biotin-PEG-amine linkers for immobilization on streptavidin-coated sensor chips, enabling label-free kinetic characterization of kinase domain–scaffold interactions.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Direct amide coupling handle; patent-supported scaffold
Kinase panel screening; ALK5/PIM/PI3K target engagement
Matched molecular pair (MMP) studies
Controlled lipophilicity and flexibility difference vs 2-methyl/2-H analogs
Deconvolution of LogP vs conformational entropy effects on binding
Agrochemical carboxamide lead generation
Free acid for diversification; modest lipophilicity boost
Antifungal/herbicidal activity screening; cuticular penetration models
Biophysical target engagement probe
High purity specification; carboxylic acid for biotin linker conjugation
SPR/ITC/DSF assay reproducibility; impurity artifact mitigation
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